5-ethylhept-3-en-2-one
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Overview
Description
5-ethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a fruity odor. This compound is part of the ketone family and is characterized by the presence of a carbonyl group (C=O) attached to a heptene chain with an ethyl substituent at the fifth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-ethylhept-3-en-2-one can be synthesized through various methods. One common approach involves the oxidation of heptenol. Specifically, hepten-2-ol can be reacted with acetic anhydride, followed by oxidation to yield the desired product . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic processes. Catalysts such as palladium or platinum are used to facilitate the oxidation of heptene derivatives. The process is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-ethylhept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
5-ethylhept-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-ethylhept-3-en-2-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hepten-2-one: Lacks the ethyl substituent at the fifth position.
5-Ethyl-6-methylhept-3-en-2-one: Contains an additional methyl group.
3-Hepten-2-one, 5-methyl-: Has a methyl group instead of an ethyl group at the fifth position.
Uniqueness
5-ethylhept-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
147224-13-3 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(E)-5-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |
InChI Key |
MTNXTOAQNAWJRM-VOTSOKGWSA-N |
Isomeric SMILES |
CCC(CC)/C=C/C(=O)C |
SMILES |
CCC(CC)C=CC(=O)C |
Canonical SMILES |
CCC(CC)C=CC(=O)C |
71648-42-5 | |
Pictograms |
Irritant |
Synonyms |
3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |
Origin of Product |
United States |
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